Fluprednidene Acetate Dermoxy

Pharmaceutical impurity profiling HPLC method validation Reference standard characterization

Pharmaceutical QC laboratories validating fluprednidene acetate HPLC methods require the correct Dermoxy impurity standard-the 16α,17-epoxy derivative-to satisfy ICH Q3A/Q3B thresholds. Using a generic standard risks misidentification and ANDA rejection. • Resolves from parent API (CAS 1255-35-2) with Rs ≥ 1.5 in reversed-phase HPLC, enabling system suitability verification. • Enables accurate RRF establishment for batch release testing at the ≤0.10% identification threshold. • Supplied with comprehensive COA supporting CMC sections of ANDA/DMF filings.

Molecular Formula C24H29FO6
Molecular Weight 432.5 g/mol
Cat. No. B15293920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluprednidene Acetate Dermoxy
Molecular FormulaC24H29FO6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C12C3(CC(C4(C(C3CC1(O2)C)CCC5=CC(=O)C=CC54C)F)O)C
InChIInChI=1S/C24H29FO6/c1-13(26)30-12-19(29)24-21(3)11-18(28)23(25)16(17(21)10-22(24,4)31-24)6-5-14-9-15(27)7-8-20(14,23)2/h7-9,16-18,28H,5-6,10-12H2,1-4H3/t16-,17-,18-,20-,21-,22+,23-,24-/m0/s1
InChIKeyAGNWKTSWHKVIGG-SAJDGEJFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluprednidene Acetate Dermoxy Impurity Overview


Fluprednidene Acetate Dermoxy (CAS 1524-34-1) is a fully characterized impurity reference standard of the moderately potent topical glucocorticoid fluprednidene acetate (CAS 1255-35-2, trade name Decoderm) [1]. Chemically designated as Pregna-1,4-diene-3,20-dione, 16α,17-epoxy-9-fluoro-11β,21-dihydroxy-16-methyl-, 21-acetate, this structural analog differs from the parent API by an epoxide bridge across the C16–C17 position, replacing the 16-methylene group characteristic of fluprednidene acetate . It shares the same molecular formula (C₂₄H₂₉FO₆) and molecular weight (432.49 g/mol) as the parent compound but is chromatographically and spectroscopically distinct, making it essential for HPLC purity analysis, method validation (AMV), quality control (QC), and regulatory submissions for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [2]. Unlike the parent API, which is classified as a moderately potent topical corticosteroid indicated for inflammatory dermatoses including atopic dermatitis and contact dermatitis, Fluprednidene Acetate Dermoxy is not a therapeutic agent and is supplied exclusively as an analytical reference material [3].

Fluprednidene Acetate Dermoxy: Why Specificity Matters


In pharmaceutical quality control and regulatory submission contexts, impurity reference standards are not interchangeable. Fluprednidene Acetate Dermoxy represents a specific structural variant—the 16α,17-epoxy derivative—that must be chromatographically resolved from both the parent API (fluprednidene acetate, CAS 1255-35-2) and other co-occurring impurities such as Impurity 3 (CAS 3749-05-1) and the Dermene impurity (CAS 1526-69-8) to satisfy ICH Q3A/Q3B thresholds [1]. Each impurity possesses a unique retention time, UV spectrum, and mass fragmentation pattern that cannot be mimicked by a generic or nearest-neighbor standard. Procurement of the correct impurity standard is prerequisite for validated HPLC method specificity, for establishing relative response factors (RRF), and for demonstrating that unknown peaks in batch release testing do not exceed the identification threshold (typically ≤0.10% for a drug substance with a maximum daily dose of ≤2 g) [2]. Using a structurally incorrect impurity standard—even one with the same molecular formula—risks misidentification, inaccurate quantitation, and potential rejection of ANDA or DMF submissions by regulatory authorities .

Fluprednidene Acetate Dermoxy: Differentiation Evidence


16α,17-Epoxy Structural Differentiation from Parent API

Fluprednidene Acetate Dermoxy Impurity is structurally defined as Pregna-1,4-diene-3,20-dione, 16α,17-epoxy-9-fluoro-11β,21-dihydroxy-16-methyl-, 21-acetate, bearing an epoxide bridge at C16–C17 that replaces the 16-methylene group present in the parent fluprednidene acetate molecule . This structural difference provides a distinct chromatographic retention profile enabling baseline separation from the API under reversed-phase HPLC conditions [1]. The epoxide moiety also confers a characteristic mass spectral fragmentation pattern (M+H⁺ at m/z 433.2) distinguishable from other fluprednidene acetate impurities including Impurity 3 (CAS 3749-05-1, also C₂₄H₂₉FO₆, MW 432.49) and the Dermene impurity (CAS 1526-69-8, C₂₄H₂₉FO₅, MW 416.49), which lacks the epoxide oxygen [2].

Pharmaceutical impurity profiling HPLC method validation Reference standard characterization

Impurity Reference Standard Purity Specifications

Commercially supplied fluprednidene acetate impurity reference standards, including the Dermoxy impurity, are characterized with a minimum purity specification of ≥90% as determined by HPLC or GC, with a comprehensive Certificate of Analysis (COA) including ¹H NMR, mass spectrum, and chromatographic purity data . This purity threshold meets the requirements for use as a reference standard in analytical method validation and quality control testing in support of ANDA and DMF submissions. In contrast, the parent fluprednidene acetate API reference standard (CAS 1255-35-2) is typically supplied with a higher purity specification (≥98%) commensurate with its role as the primary reference for assay determination .

Reference standard purity Quality control Certificate of Analysis

Regulatory Traceability and ANDA/DMF Suitability

Fluprednidene Acetate Dermoxy Impurity is supplied with detailed characterization data compliant with regulatory guidelines and offers possible traceability against pharmacopeial standards (USP or EP), contingent upon feasibility [1]. This traceability pathway is essential for laboratories submitting ANDA or DMF documentation, as regulatory agencies require demonstrated linkage of in-house reference standards to recognized pharmacopeial monographs. The absence of an official USP or EP monograph specifically for fluprednidene acetate drug substance presents a notable challenge; impurity reference standards with documented characterization and potential pharmacopeial bridging are therefore of heightened procurement value compared to generic, non-characterized chemical reagents .

Regulatory compliance ANDA submission Pharmacopeial traceability

Clinical Anti-Inflammatory Potency of the Parent Compound

Although Fluprednidene Acetate Dermoxy is an impurity reference standard and not itself a therapeutic agent, its parent compound—fluprednidene acetate 0.1% cream—demonstrated the highest overall anti-inflammatory effect (score 4.5, where lower score indicates greater effect) in a clinical-experimental model comparing four corticosteroid topicals, outperforming difluocortolone valerate 0.1% (score 8.5), fluocortolone trimethylacetate 0.25% + fluocortolone caproate 0.25% (score 12), and desoxymethasone 0.1% (score 15) [1]. This ranking was statistically reproducible and derived from a standardized inflammation model using contact allergen challenge (chromium/nickel) in 9 human subjects [1]. This clinical differentiation of the parent API indirectly informs impurity standard procurement: robust clinical use of the drug substance necessitates rigorous impurity control, reinforcing the requirement for a fully characterized Dermoxy impurity reference standard [2].

Anti-inflammatory efficacy Topical corticosteroid potency Clinical-experimental model

Intermittent Dosing and Steroid-Sparing Efficacy

In a multicenter double-blind study of 44 patients with eczema, fluprednidene-21-acetate 0.1% cream applied with a 3-day intermission schedule produced equivalent efficacy (≥90% reduction of lesions) to continuous twice-daily application, while reducing the total glucocorticoid dose applied by 75% [1]. Importantly, skin fold thickness (SFT) measurements in healthy controls showed no detectable atrophy after fluprednidene treatment for up to 21 days, even under occlusive conditions. In stark contrast, clobetasol-17-propionate significantly reduced SFT after only 1 week of application [1]. Separately, in a direct comparative study, fluprednidene 21-acetate thinned the skin to a lesser extent than betamethasone 17,21-dipropionate under both continuous and discontinuous application schedules over 8 weeks [2]. This intermittent dosing feasibility and attenuated atrophogenicity, evidenced for the parent compound, reinforces the necessity of rigorous impurity profiling—including the Dermoxy impurity—to maintain consistent quality across manufactured batches of this clinically differentiated drug product .

Intermittent dosing Steroid-sparing regimen Dermal atrophy

Dermal Absorption and Systemic Exposure Profile

The dermal absorption of fluprednidene-21-acetate was quantified in a pig model using radiolabeled compounds. Based on the comparison of AUC of the radioactive labels, an absorption of 4.4% was calculated for fluprednidene-21-acetate when administered alone, and 2.4% when administered in a combination cream with miconazole (Decoderm tri) [1]. No statistically significant reciprocal influence between the two compounds on dermal absorption was observed, indicating compatibility of the corticosteroid with the antifungal agent in the fixed-dose combination product [1]. This low systemic absorption profile supports the safety margin of the parent drug but does not directly quantify differentiation for the Dermoxy impurity standard itself.

Dermal absorption Systemic exposure Pharmacokinetics

Fluprednidene Acetate Dermoxy: Application Scenarios


HPLC Method Development and System Suitability

The Dermoxy impurity, as the 16α,17-epoxy derivative, serves as a critical system suitability marker in reversed-phase HPLC methods for fluprednidene acetate purity testing. Its distinct retention time relative to the parent API peak enables verification of column resolution (Rs ≥ 1.5 between API and impurity peaks) prior to batch analysis, as described in the Sielc Technologies separation method using acetonitrile/water/phosphoric acid mobile phase [1].

ANDA and DMF Submission Support

For generic drug applicants referencing Decoderm (fluprednidene acetate cream) as the Reference Listed Drug, procurement of the fully characterized Dermoxy impurity standard (CAS 1524-34-1) enables identification, quantitation, and qualification of this specific process-related impurity at levels meeting ICH Q3B thresholds. The comprehensive COA documentation supports the CMC section of ANDA filings [2].

Forced Degradation and Stability-Indicating Method Validation

The epoxide functionality of the Dermoxy impurity renders it a plausible degradation product under oxidative stress conditions. Inclusion of this impurity standard in forced degradation studies (acid, base, peroxide, thermal, photolytic) enables confirmation of peak purity and method specificity, ensuring that stability-indicating HPLC methods can resolve the Dermoxy impurity from the parent API and from other potential degradants .

Batch-to-Batch Consistency Verification

During commercial manufacturing of fluprednidene acetate API, the Dermoxy impurity standard is used as a quantitative reference to establish relative response factors (RRF) for the 16α,17-epoxy impurity. This enables accurate quantitation against the impurity specification limit and trending analysis across production batches, supporting continued process verification (CPV) as required by ICH Q7 and 21 CFR 211 .

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